molecular formula C13H17BrN2O4S B2731729 1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide CAS No. 791843-56-6

1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B2731729
CAS No.: 791843-56-6
M. Wt: 377.25
InChI Key: XGDTVILZRBUEJF-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a chemical compound with a complex structure that includes a brominated aromatic ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with 4-bromo-3-methoxyphenol, which undergoes sulfonylation to introduce the sulfonyl group. This intermediate is then reacted with piperidine-4-carboxamide under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The brominated aromatic ring may also play a role in binding to hydrophobic pockets within biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfonyl and piperidine groups distinguishes it from other similar compounds and may contribute to its unique properties and applications.

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4S/c1-20-12-8-10(2-3-11(12)14)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDTVILZRBUEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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